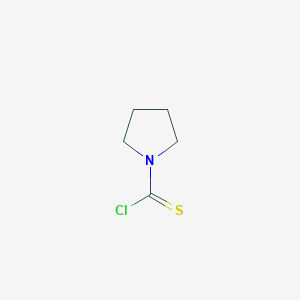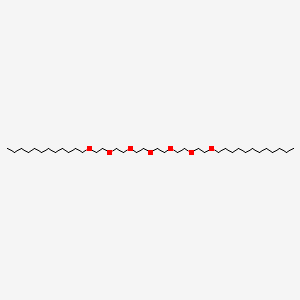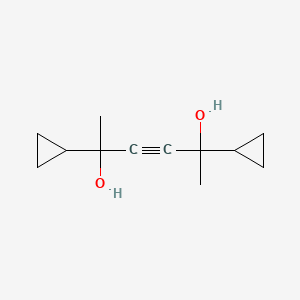![molecular formula C12H13Cl7 B14699294 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane CAS No. 27323-30-4](/img/structure/B14699294.png)
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[221]heptane is a highly chlorinated organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler chlorinated precursors. The reaction conditions often require the use of strong chlorinating agents and controlled environments to ensure the selective introduction of chlorine atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and separation techniques to achieve high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying drug interactions.
Industry: Utilized in the production of specialized materials and chemicals, such as pesticides and flame retardants.
作用机制
The mechanism by which 1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The multiple chlorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pentachloropyridine: Another highly chlorinated compound with broad applications in organic synthesis.
Pentachlorophenol: Used as a pesticide and disinfectant, known for its high toxicity and environmental persistence.
1,2,3,4,5-Pentachlorocyclopentane: A chlorinated cyclopentane derivative with similar chemical properties.
Uniqueness
1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of both cyclopropyl and dimethyl groups, which contribute to its distinct reactivity and potential applications. Its high degree of chlorination also sets it apart from other similar compounds, providing unique chemical and biological properties.
属性
CAS 编号 |
27323-30-4 |
|---|---|
分子式 |
C12H13Cl7 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
1,3,4,5,5-pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H13Cl7/c1-7(2)8(13)4-10(16,11(17,18)5-8)12(7,19)6-3-9(6,14)15/h6H,3-5H2,1-2H3 |
InChI 键 |
PKMVCFWOXKRRDP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(CC(C1(C3CC3(Cl)Cl)Cl)(C(C2)(Cl)Cl)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


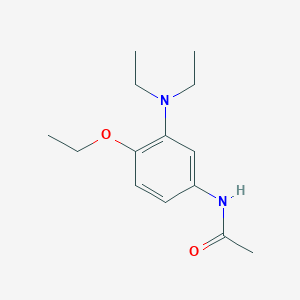
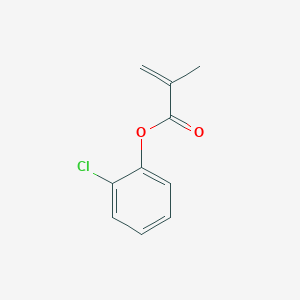
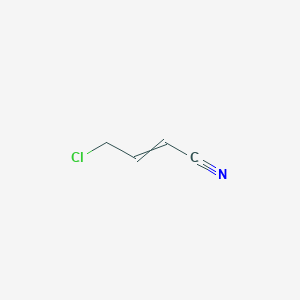

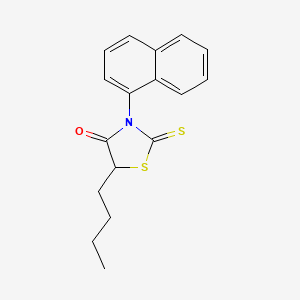
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
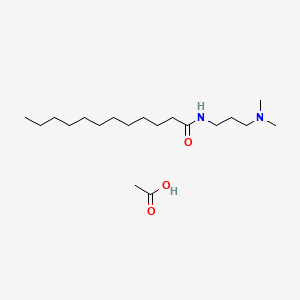
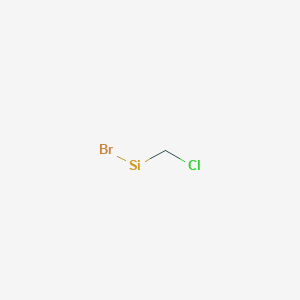
![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)

